molecular formula C8H9N3O B8519360 4-(2-Hydroxy-ethylamino)-nicotinonitrile

4-(2-Hydroxy-ethylamino)-nicotinonitrile

Cat. No. B8519360
M. Wt: 163.18 g/mol
InChI Key: QMZXRJZVIOCFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855216B2

Procedure details

A mixture of ethanolamine (0.60 mL, 10.0 mmol), 4-chloronicotinonitrile (1.38 g, 10.0 mmol) and diisopropylethylamine (1.74 mL, 10.0 mmol) in isopropanol was heated at reflux for 2.5 hours. It was cooled to room temperature and loaded on to a 50 g SCX-2 cartridge preconditioned with methanol. The cartridge was eluted with methanol and then with a 2M solution of ammonia in methanol. Collecting appropriate fractions followed by evaporation of solvents gave the title compound as a beige solid (1.20 g, 74%). 1H NMR (d6-DMSO, 400 MHz) 8.40 (s, 1H), 8.21 (d, J=6.3 Hz, 1H), 6.94 (bs, 1H), 6.77 (d, J=6.3 Hz, 1H), 4.84 (bs, 1H), 3.55 (t, J=6.0 Hz, 2H), 3.31 (dt, J=6.0 Hz, 6.0 Hz, 2H).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]1[C:11]([C:12]#[N:13])=[CH:10][N:9]=[CH:8][CH:7]=1.C(N(C(C)C)CC)(C)C.CO>C(O)(C)C>[OH:2][CH2:1][CH2:3][NH:4][C:6]1[C:11]([C:12]#[N:13])=[CH:10][N:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC1=CC=NC=C1C#N
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
WASH
Type
WASH
Details
The cartridge was eluted with methanol
CUSTOM
Type
CUSTOM
Details
Collecting appropriate fractions
CUSTOM
Type
CUSTOM
Details
followed by evaporation of solvents

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.